molecular formula C7H6N4O2 B13000898 methyl1H-pyrazolo[3,4-b]pyrazine-3-carboxylate

methyl1H-pyrazolo[3,4-b]pyrazine-3-carboxylate

Cat. No.: B13000898
M. Wt: 178.15 g/mol
InChI Key: SKAFEQGGESFTTO-UHFFFAOYSA-N
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Description

Methyl1H-pyrazolo[3,4-b]pyrazine-3-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyrazines These compounds are characterized by the fusion of a pyrazole ring with a pyrazine ring, resulting in a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl1H-pyrazolo[3,4-b]pyrazine-3-carboxylate can be achieved through several methods. One common approach involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst. This reaction is carried out at room temperature in ethanol, resulting in moderate to good yields . Another method involves the treatment of diphenylhydrazone and pyridine with iodine, which was first reported in 1908 .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve higher yields and purity. The use of solid catalysts, such as AC-SO3H, offers advantages in terms of cost, non-toxicity, and stability .

Chemical Reactions Analysis

Types of Reactions

Methyl1H-pyrazolo[3,4-b]pyrazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolopyrazines with various functional groups.

Mechanism of Action

The mechanism of action of methyl1H-pyrazolo[3,4-b]pyrazine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. For example, as a kinase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation . The compound’s bicyclic structure allows it to interact with specific molecular pathways, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Methyl1H-pyrazolo[3,4-b]pyrazine-3-carboxylate can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its specific fusion of pyrazole and pyrazine rings, which imparts distinct chemical and biological properties. Its ability to act as a kinase inhibitor and its potential therapeutic applications set it apart from other similar compounds .

Properties

IUPAC Name

methyl 2H-pyrazolo[3,4-b]pyrazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-13-7(12)5-4-6(11-10-5)9-3-2-8-4/h2-3H,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKAFEQGGESFTTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=NN1)N=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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